![molecular formula C18H24N4O2 B2375114 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one CAS No. 1775383-32-8](/img/structure/B2375114.png)
8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
RIPK1 Kinase Inhibitor
The compound has been identified as a potent inhibitor of receptor interaction protein kinase 1 (RIPK1). RIPK1 plays a key role in necroptosis, a form of programmed lytic cell death that is implicated in various inflammatory diseases . The compound was discovered through a virtual screening workflow and showed significant anti-necroptotic effect in a necroptosis model in U937 cells .
Necroptosis Therapeutic
Necroptosis is an important driver in various inflammatory diseases. The compound, as a RIPK1 inhibitor, blocks the activation of the necroptosis pathway, showing therapeutic potential in many human diseases .
Lead Compound for Structural Optimization
The compound has been identified as a lead compound for further structural optimization in the development of RIPK1 inhibitors .
Impurity in Gabapentin
The compound is known as Impurity A in Gabapentin, a drug used for epilepsy, symptoms of peripheral neuropathic pain, postherpetic neuralgia, diabetic peripheral neuropathy, acute alcohol withdrawal syndrome, and multiple sclerosis treatment . The formation of this impurity depends on various factors such as temperature, moisture, shredding rate, and presence of some excipients .
Quantification in Gabapentin Drugs
The compound is quantified in Gabapentin drugs and substances. Its content should be measured as it demonstrates some toxicity rate .
NOP Ligand
A series of triazospirodecanone derivatives, which could potentially include the compound , were synthesized as potential NOP ligands .
Mechanism of Action
Target of Action
The primary target of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is filamin, a ubiquitous scaffolding protein and regulator of the actin cytoskeleton . Filamin has been reported to stabilize the high-affinity interaction of soluble Aβ42 and the α7 nicotinic acetylcholine receptor (α7nAChR), which has been implicated in triggering tau phosphorylation and synaptic dysfunction in some experimental systems .
Mode of Action
8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one binds to filamin and prevents and reverses the binding of Aβ42 to α7nAChR . This compound reportedly blocks filamin recruitment to toll-like receptor 4, thereby reducing Aβ-induced inflammatory cytokine release .
Biochemical Pathways
The action of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one affects the pathway involving the interaction of Aβ42 and filamin with α7 receptors in the hippocampus and prefrontal cortex . This compound normalizes signaling through the α7, NDMA, and insulin receptors .
Pharmacokinetics
The ADME properties of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4It is known that this compound was administered orally in preclinical studies .
Result of Action
The action of 8-(Cyclopentylcarbonyl)-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one results in reduced tau hyperphosphorylation, amyloid and tau deposition, and neuroinflammation . It also restores synaptic function, nesting behavior, and spatial and working memory relative to untreated mice .
properties
IUPAC Name |
8-(cyclopentanecarbonyl)-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c23-16(14-6-4-5-7-14)21-12-10-18(11-13-21)19-17(24)22(20-18)15-8-2-1-3-9-15/h1-3,8-9,14,20H,4-7,10-13H2,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZGEMGPHHGMGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3(CC2)NC(=O)N(N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.